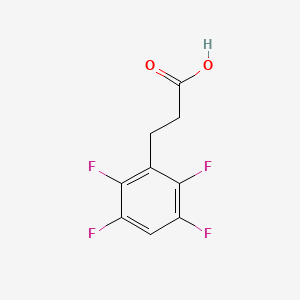

3-(2,3,5,6-tetrafluorophenyl)propanoic acid

説明

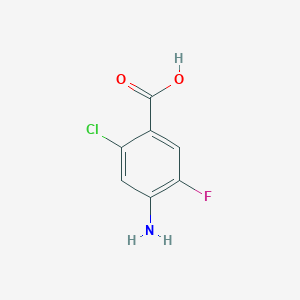

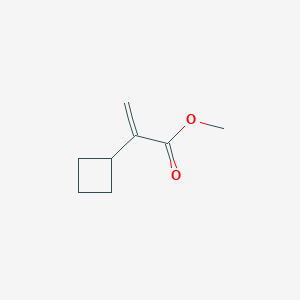

3-(2,3,5,6-Tetrafluorophenyl)propanoic acid, more commonly known as TFPA, is an organic compound consisting of a carboxylic acid group, a phenyl group, and four fluorine atoms. It is a colorless, odorless, and non-toxic solid at room temperature, and has a wide range of uses in scientific research and industrial applications. TFPA is used as a reagent in organic synthesis and is also a common intermediate in the production of pharmaceuticals and other organic compounds. In addition, TFPA is used to study the mechanism of action of various biochemical and physiological processes, as well as for the development of new drugs and therapies.

科学的研究の応用

Synthesis and Radiochemistry

- Fluorine-18 Labeled Compounds: The compound is used in the synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, a compound synthesized at room temperature without azeotropic drying of fluoride, which is significant in the field of nuclear medicine and biology (Basuli et al., 2016).

Organometallic Chemistry

- 3-(Triphenylgermyl)propanoic Acid: This acid has been synthesized from germanium tetrachloride, exhibiting unique reactivity and properties due to its aromatic Ge-C bonds and β-carboxylic functional group (Zheng et al., 1994).

Peptide Synthesis

- Protected Amino Acid Esters: The compound serves as an active ester in the preparation of protected amino acid tetrafluorophenyl esters for peptide synthesis, exhibiting high yield and influencing the racemization and coupling rate constants, which is crucial in peptide and protein research (Hui et al., 2009).

Biotransformation Studies

- Wood-Rotting Fungus Transformation: The compound is involved in studies of biotransformation by the white-rot fungus, Phanerochaete chrysosporium, leading to insights into environmental bioremediation and degradation of fluoroalkyl substances (Tseng et al., 2014).

Coordination Chemistry

- Tetrafluoroterephthalic Acid: The synthesis of tetrafluoroterephthalic acid, a versatile linking ligand, is achieved using this compound. This is essential for creating new coordination polymers and metal-organic frameworks (Orthaber et al., 2010).

Mesomorphic Properties in Materials

- Nematic Phases in Materials: This compound contributes to the formation of nematic phases in materials containing a perfluorinated phenyl ring, which is significant in the field of materials chemistry (Wen et al., 1994).

Catalysis

- Mesoporous Sulfonic Acid Catalysts: It's utilized in the synthesis of KIT-6 mesoporous sulfonic acid catalysts for fatty acid esterification, which has implications in green chemistry and catalysis (Pirez et al., 2012).

Prosthetic Group Synthesis

- Positron Emission Tomography (PET) Imaging: It's used in the synthesis of a precursor for radiolabeling peptides in PET imaging, showing its importance in nuclear medicine and diagnostic imaging (Davis & Fettinger, 2018).

Organic Chemistry

- Synthesis of Fluorophenols: It's involved in new methods for preparing tetrafluorophenol, a compound with applications in pharmaceuticals and agrochemicals (Tretyakov et al., 2021).

特性

IUPAC Name |

3-(2,3,5,6-tetrafluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-5-3-6(11)9(13)4(8(5)12)1-2-7(14)15/h3H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPWEZYWQVBXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CCC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3,5,6-Tetrafluorophenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)

![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)